molecular formula C10H7BrClNO2 B12311159 Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

Cat. No.: B12311159
M. Wt: 288.52 g/mol
InChI Key: GJROWFCXCULKFK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The halogen substituents can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 6-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the indole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3

InChI Key

GJROWFCXCULKFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl

Origin of Product

United States

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